4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis-
Description
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Properties
CAS No. |
865075-24-7 |
|---|---|
Molecular Formula |
C14H30N4 |
Molecular Weight |
254.42 |
IUPAC Name |
[1-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C14H30N4/c15-11-13-1-5-17(6-2-13)9-10-18-7-3-14(12-16)4-8-18/h13-14H,1-12,15-16H2 |
InChI Key |
JZOBWGSZKPWRPJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)CCN2CCC(CC2)CN |
Canonical SMILES |
C1CN(CCC1CN)CCN2CCC(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- typically involves multi-step reactions starting from simpler piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process may also include cyclization, cycloaddition, and amination reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes them suitable for producing significant quantities required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single nitrogen atom in the ring.
Pyridine: Another heterocyclic compound with a nitrogen atom but with different chemical properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring, offering different reactivity and applications.
Uniqueness
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is unique due to its dual piperidine structure, which provides distinct chemical and biological properties. This dual structure allows for more complex interactions with biological targets, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
